C9H10
C9H10
2-Methylstyrene
CAS No.: 9017-21-4
Cat. No.: VC13337550
Molecular Formula: CH3C6H4CH=CH2
C9H10
C9H10
Molecular Weight: 118.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 9017-21-4 |
---|---|
Molecular Formula | CH3C6H4CH=CH2 C9H10 C9H10 |
Molecular Weight | 118.18 g/mol |
IUPAC Name | 1-ethenyl-2-methylbenzene |
Standard InChI | InChI=1S/C9H10/c1-3-9-7-5-4-6-8(9)2/h3-7H,1H2,2H3 |
Standard InChI Key | NVZWEEGUWXZOKI-UHFFFAOYSA-N |
SMILES | CC1=CC=CC=C1C=C |
Canonical SMILES | CC1=CC=CC=C1C=C |
Boiling Point | 170 °C |
Colorform | Liquid |
Flash Point | 58 °C (136 °F) - closed cup 60 °C - open cup 60 °C o.c. |
Melting Point | -68.50 °C -69 °C |
Introduction
Chemical Identity and Structural Characteristics
2-Methylstyrene (o-vinyltoluene) is an isomer of vinyltoluene, distinguished by the position of the methyl group on the benzene ring. Its IUPAC name, 1-ethenyl-2-methylbenzene, reflects the substitution pattern where the methyl group occupies the ortho position relative to the vinyl group. The compound’s structure is critical to its reactivity and applications, as the steric and electronic effects of the methyl group influence polymerization kinetics and copolymer compatibility .
Table 1: Key Identifiers of 2-Methylstyrene
Property | Value |
---|---|
CAS No. | 611-15-4 |
Molecular Formula | |
Molecular Weight | 118.18 g/mol |
EINECS No. | 246-562-2 |
EPA Substance Registry | o-Vinyltoluene (611-15-4) |
The compound’s synonyms include 2-vinyltoluene, o-methylstyrol, and 1-methyl-2-vinylbenzene, underscoring its recognition across chemical databases and regulatory frameworks .
Physical and Chemical Properties
2-Methylstyrene is a clear, colorless to light yellow liquid at room temperature, with a characteristic aromatic odor. Its physical properties are pivotal for handling and industrial processing:
Table 2: Physical Properties of 2-Methylstyrene
Property | Value |
---|---|
Melting Point | -69°C |
Boiling Point | 169–171°C |
Density (20°C) | 0.914 g/mL |
Refractive Index | (data not specified) |
Flash Point | 58°C (closed cup) |
Water Solubility | Slightly miscible |
The compound’s low water solubility and moderate flammability (flash point of 58°C) necessitate careful storage under inert conditions at 2–8°C to prevent polymerization or degradation . Its slightly miscible nature in water aligns with hydrophobic applications in polymer matrices.
Synthesis and Production Methods
Conventional Synthesis Routes
The primary synthesis of 2-methylstyrene involves the alkylation of toluene or dehydrogenation of 2-methylphenylethane. A notable method reported in The Journal of Organic Chemistry (1978) utilizes benzaldehyde and (triphenylphosphoranylidene)ethane under controlled conditions to yield 2-methylstyrene . The reaction proceeds via a Wittig-like mechanism, forming the vinyl group adjacent to the methyl-substituted benzene ring.
This method achieves moderate yields and is favored for laboratory-scale production due to its reproducibility .
Industrial-Scale Production
Industrial synthesis often employs catalytic dehydrogenation of 2-methylphenylethane in the presence of metal oxide catalysts (e.g., iron(III) oxide or zinc oxide). Continuous-flow reactors operating at 300–400°C facilitate high-throughput production, with subsequent distillation to isolate 2-methylstyrene from isomers and byproducts . Recent patents highlight advancements in copolymer production, where 2-methylstyrene serves as a modifier in cationic polymerization processes. For instance, PENPET’s proprietary methods integrate 2-methylstyrene with styrene and dicyclopentadiene to enhance resin thermostability .
Industrial Applications
Polymer and Resin Modification
2-Methylstyrene’s primary application lies in polymer chemistry, where it acts as a comonomer to modify polystyrene and alkyd resins. Its incorporation into poly(2-methylstyrene) improves thermal stability and mechanical strength, making it suitable for high-performance plastics . PENPET’s formulations utilize 2-methylstyrene to produce resins with enhanced wet skid resistance in rubber tires, leveraging its ability to form cross-linked networks with styrene and ethylidene norbornene .
Specialty Chemical Intermediates
In organic synthesis, 2-methylstyrene serves as a precursor for fragrances, pharmaceuticals, and agrochemicals. Its vinyl group participates in Diels-Alder reactions, enabling the construction of complex polycyclic structures. For example, reactions with maleic anhydride yield adducts used in epoxy resin hardeners .
Parameter | Recommendation |
---|---|
Storage Temperature | 2–8°C (inert atmosphere) |
Personal Protection | Gloves, goggles, ventilation |
Disposal | Incineration or recycling |
The compound’s flammability (flash point 58°C) mandates avoidance of open flames or sparks during handling .
Regulatory and Environmental Status
2-Methylstyrene is listed in the FDA’s Unified National Information System (UNII: 556UO5CL44) and complies with EWG’s Food Scores (Rating: 1), indicating low health concerns . The EPA’s Toxic Substances Control Act (TSCA) includes 2-methylstyrene, requiring manufacturers to report significant adverse effects . Environmental releases are regulated under CERCLA, with spill containment measures emphasizing soil sorption and vapor suppression .
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